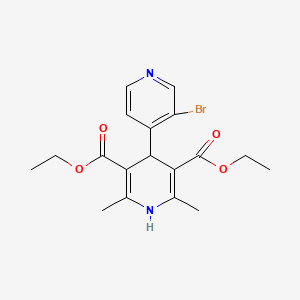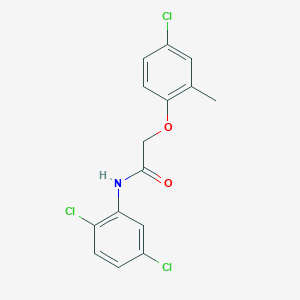
2',5'-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide is a chemical compound with the molecular formula C15H12Cl3NO2 and a molecular weight of 344.627 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a phenoxy group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide typically involves the reaction of 2,5-dichloroaniline with 4-chloro-2-methylphenol in the presence of acetic anhydride . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .
Comparison with Similar Compounds
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide can be compared with other similar compounds, such as:
- 2’,5’-Dichloro-2-(2,4,5-trichlorophenoxy)acetanilide
- 2’-Chloro-2-(2,4-dichlorophenoxy)-5’-(trifluoromethyl)acetanilide
- 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide
- 2’-Chloro-2-phenyl-5’-(trifluoromethyl)acetanilide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
67836-40-2 |
|---|---|
Molecular Formula |
C15H12Cl3NO2 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-6-10(16)3-5-14(9)21-8-15(20)19-13-7-11(17)2-4-12(13)18/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
PCKOXQWROGTOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



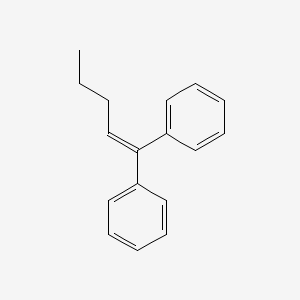
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
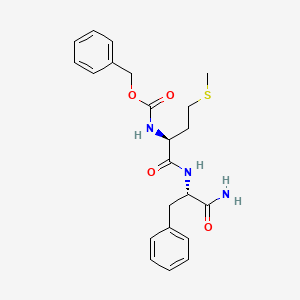

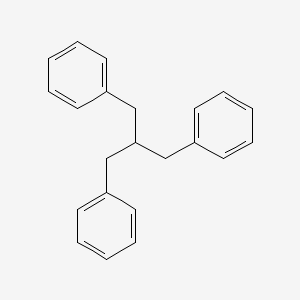


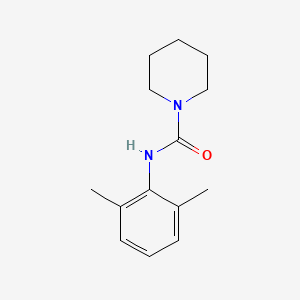

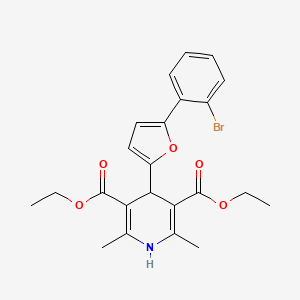
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
